molecular formula C10H12ClN3 B8401948 2-tert-Butylamino-6-chloro-nicotinonitrile

2-tert-Butylamino-6-chloro-nicotinonitrile

Cat. No. B8401948
M. Wt: 209.67 g/mol
InChI Key: FSYYDTJOVVLBJA-UHFFFAOYSA-N
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Patent
US08461135B2

Procedure details

To a solution of 2-tert-butylamino-6-chloro-nicotinamide (3, 850 mg, 3.73 mmol) in acetonitrile (anhydrous, 40 mL) were added pyridine (2.42 mL, 29.9 mmol) and POCl3 (1.37 mL, 14.9 mmol). The reaction was heated at 55° C. for 3 hours. After cooling to room temperature, NaOH solution (10% aq.) was slowly added till pH 9. The solution was extracted with EtOAc (3×50 mL). The combined organic layer was dried over MgSO4, filtered, and concentrated in vacuo. Purification was accomplished by Biotage silica gel chromatography, eluting with 2%-30% EtOAc/hexanes gradient, to afford 630 mg (80% yield) of the title product.
Name
2-tert-butylamino-6-chloro-nicotinamide
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
2.42 mL
Type
reactant
Reaction Step One
Name
Quantity
1.37 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][C:6]1[N:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:7]=1[C:8]([NH2:10])=O)([CH3:4])([CH3:3])[CH3:2].N1C=CC=CC=1.O=P(Cl)(Cl)Cl.[OH-].[Na+]>C(#N)C>[C:1]([NH:5][C:6]1[N:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:7]=1[C:8]#[N:10])([CH3:4])([CH3:2])[CH3:3] |f:3.4|

Inputs

Step One
Name
2-tert-butylamino-6-chloro-nicotinamide
Quantity
850 mg
Type
reactant
Smiles
C(C)(C)(C)NC1=C(C(=O)N)C=CC(=N1)Cl
Name
Quantity
2.42 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.37 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
eluting with 2%-30% EtOAc/hexanes gradient

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NC1=C(C#N)C=CC(=N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 630 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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